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Compound of Interest

Compound Name:

2,2-Bis(4-(3,4-

dicarboxyphenoxy)phenyl)propane

dianhydride

Cat. No.: B1329655 Get Quote

Introduction

4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride), commonly known as BPADA, is a

key dianhydride monomer utilized in the synthesis of high-performance polymers, particularly

polyetherimides (PEIs).[1][2] Its chemical structure, featuring a bisphenol A core, ether

linkages, and two phthalic anhydride moieties, imparts excellent thermal stability, mechanical

strength, and solubility to the resulting polymers, making them suitable for applications in

electronics and aerospace industries.[1][3] This guide provides an in-depth overview of the

expected Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR)

spectroscopic data for the BPADA monomer, along with detailed experimental protocols for its

characterization.

Chemical Structure

IUPAC Name: 5,5'-[propane-2,2-diylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)

CAS Number: 38103-06-9[4]

Molecular Formula: C₃₁H₂₀O₈[4]

Molecular Weight: 520.49 g/mol [4]
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The structure of BPADA is fundamental to interpreting its spectroscopic data. Key functional

groups include the anhydride carbonyls (C=O), the aromatic rings, the ether linkages (C-O-C),

and the isopropylidene group (-C(CH₃)₂-).

Section 1: Fourier-Transform Infrared (FTIR)
Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups

within the BPADA monomer. The spectrum is typically recorded on a solid sample, either as a

KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected FTIR Data
Based on its molecular structure, the following table summarizes the principal absorption bands

anticipated in the FTIR spectrum of BPADA. These assignments are derived from characteristic

frequencies for anhydrides, aromatic ethers, and substituted benzene rings.

Wavenumber (cm⁻¹) Intensity Assignment

~1850 Strong
Anhydride C=O Asymmetric

Stretching

~1780 Strong
Anhydride C=O Symmetric

Stretching

~1600, ~1500 Medium-Strong Aromatic C=C Ring Stretching

~1240 Strong
Aryl Ether C-O-C Asymmetric

Stretching

~930 Medium Anhydride C-O-C Stretching

880-820 Medium-Strong
Aromatic C-H Out-of-Plane

Bending (p-substituted)

Experimental Protocol: FTIR Analysis
Objective: To obtain a high-quality infrared spectrum of the BPADA monomer for functional

group identification.
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Methodology: KBr Pellet Technique

Sample Preparation: Thoroughly dry the BPADA monomer powder and spectroscopic grade

Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove any moisture.

Grinding: In an agate mortar, grind a small amount of BPADA (1-2 mg) with approximately

100-200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder

to minimize light scattering.

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10

tons) under vacuum for several minutes to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Spectral Collection: Collect a background spectrum of the empty sample compartment.

Then, collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Section 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of the BPADA

monomer, revealing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR)

atom.

Expected ¹H NMR Data
The ¹H NMR spectrum will show distinct signals for the protons of the isopropylidene group and

the aromatic protons. The chemical shifts are influenced by the electron-withdrawing anhydride

groups and the electron-donating ether linkages.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.7 Singlet 6H
Isopropylidene methyl

protons (-C(CH₃)₂)

7.0 - 7.4 Multiplet 8H

Protons on the

bisphenol A aromatic

rings

7.5 - 8.0 Multiplet 6H

Protons on the

phthalic anhydride

aromatic rings

Expected ¹³C NMR Data
The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule,

including the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the

isopropylidene group.

Chemical Shift (δ, ppm) Assignment

~31 Isopropylidene methyl carbons (-CH₃)

~42 Isopropylidene quaternary carbon (-C(CH₃)₂)

115 - 140 Aromatic carbons (phthalic anhydride rings)

145 - 165
Aromatic carbons (bisphenol A rings, including

ether-linked carbons)

~165 - 170 Anhydride carbonyl carbons (C=O)

Experimental Protocol: NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the

BPADA monomer.

Methodology:
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Solvent Selection: Choose a suitable deuterated solvent in which BPADA is soluble, such as

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Sample Preparation: Accurately weigh 10-20 mg of the BPADA monomer for ¹H NMR (or 50-

100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean vial.[5][6]

Filtration: To remove any particulate matter that could degrade spectral quality, filter the

solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm

NMR tube.[2]

Data Acquisition:

Place the NMR tube into the spectrometer's probe.

The instrument is tuned and locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized through a process called shimming.

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse

sequence is typically employed to simplify the spectrum.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

The spectrum is phase-corrected and the baseline is corrected.

Chemical shifts are referenced internally to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Section 3: Experimental and Data Analysis
Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analysis of a

chemical monomer like BPADA.
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General Workflow for Spectroscopic Analysis of BPADA Monomer
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Caption: General workflow for spectroscopic analysis of the BPADA monomer.
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Logical Flow for NMR Spectral Interpretation
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Caption: Logical flow for NMR spectral interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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monomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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